Fmoc-L-isoleucine
CAS No.: 71989-23-6
Cat. No.: VC21539000
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 71989-23-6 |
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Molecular Formula | C21H23NO4 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid |
Standard InChI | InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24) |
Standard InChI Key | QXVFEIPAZSXRGM-DJJJIMSYSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Physical Properties
Fmoc-L-isoleucine, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine or Fmoc-Ile-OH, is characterized by its specific structural and physical properties that make it suitable for peptide chemistry applications.
Basic Identification
The compound is identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 71989-23-6 |
Molecular Formula | C₂₁H₂₃NO₄ |
Molecular Weight | 353.41 g/mol |
Systematic Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine |
Common Synonyms | Fmoc-Ile-OH, Fmoc-L-Ile-OH, N-Fmoc-L-isoleucine |
The chemical structure features the characteristic Fmoc protecting group attached to the amino terminus of L-isoleucine, preserving the stereochemistry at both chiral centers of isoleucine while providing protection during peptide synthesis .
Physical Properties
Fmoc-L-isoleucine exhibits well-defined physical characteristics that are important for its handling, storage, and application:
Property | Value |
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Physical Appearance | White fine crystalline powder |
Melting Point | 145-147 °C (literature) |
Optical Rotation | [α]₂₀ᴅ = -12 ± 2° (c = 1 in DMF) |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 559.8 ± 33.0 °C at 760 mmHg |
Flash Point | 292.4 ± 25.4 °C |
Solubility | Soluble in methanol (slight turbidity), DMF (clearly soluble) |
pKa | 3.92 ± 0.22 (Predicted) |
These physical properties are crucial for determining appropriate conditions for reactions involving this compound and ensuring its stability during storage and handling .
Structural Characteristics
The molecular structure of Fmoc-L-isoleucine contains two important functional moieties: the Fmoc protecting group and the isoleucine amino acid residue.
Structural Features
Fmoc-L-isoleucine contains multiple structural elements:
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The Fmoc protecting group, which consists of a fluorene ring system attached to a methoxycarbonyl group
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The L-isoleucine amino acid component, with its characteristic side chain
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Two chiral centers: one at the α-carbon of isoleucine and another at the β-carbon
Stereochemistry
The stereochemistry of Fmoc-L-isoleucine is particularly important:
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The compound possesses the (2S,3S) configuration, with the L-configuration at the α-carbon
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Racemization of isoleucine generates D-allo-isoleucine, which must be avoided during synthesis and handling
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The optical purity is critical for applications in peptide synthesis, with commercial products typically having enantiomeric purity ≥99.7%
Spectroscopic Characterization
Fmoc-L-isoleucine can be characterized by various spectroscopic methods:
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IR spectroscopy: Used for identity confirmation
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NMR spectroscopy: Provides detailed structural information including the characteristic signals of both the Fmoc group and isoleucine side chain
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Mass spectrometry: Confirms molecular weight and fragmentation pattern
Synthesis and Purification
The preparation of high-purity Fmoc-L-isoleucine involves specific synthetic routes and purification methods to ensure optimal quality for peptide synthesis applications.
Synthetic Approaches
Several methods exist for the synthesis of Fmoc-L-isoleucine:
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Direct Fmoc protection of L-isoleucine using Fmoc-O-succinimide under basic conditions
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Resolution of racemic isoleucine mixtures followed by Fmoc protection
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Stereoselective synthesis starting from appropriate precursors
The resolution of racemic isoleucine mixtures is particularly challenging due to the presence of two chiral centers. Various resolving agents have been employed, including methyl-L-mandelate, which has shown effectiveness in separating isoleucine isomers .
Purification Techniques
Purification of Fmoc-L-isoleucine typically involves crystallization in appropriate solvent systems:
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Ethanol/water systems (ranging from 1:1 to 2:3 ratios) have been effectively employed
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Crystallization is typically conducted at temperatures between 60-80°C followed by cooling to room temperature
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The resulting crystals often exhibit characteristic long fine acicular (needle-like) macrocrystal habit
A detailed purification process described in the literature includes:
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Dissolving crude Fmoc-L-isoleucine in an ethanol/water (1:1) system at a concentration of approximately 53.8 g/L
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Heating to 80°C with stirring to ensure complete dissolution
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Cooling to room temperature and allowing crystallization overnight
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Filtering the crystals and washing with the same ethanol/water system
This process has been reported to yield Fmoc-L-isoleucine with purity ≥99.19% and a yield of approximately 86.4% .
Quality Control Parameters
Commercial Fmoc-L-isoleucine must meet stringent quality control specifications:
Parameter | Specification |
---|---|
Appearance | White powder |
Color index (0.5 M in DMF) | ≤ 150 Hazen |
Identity (IR) | Passes test |
Enantiomeric purity | ≥ 99.7% |
Purity (HPLC) | ≥ 99.0% |
Fmoc-β-Ala-OH (HPLC) | ≤ 0.1% |
Fmoc-β-Ala-Ile-OH (HPLC) | ≤ 0.1% |
Fmoc-Ile-Ile-OH (HPLC) | ≤ 0.1% |
Fmoc-Leu-OH (GC) | ≤ 0.1% |
Free amino acid | ≤ 0.2% |
Water content (Karl Fischer) | ≤ 2.0% |
Ethyl acetate | ≤ 0.5% |
Acetate | ≤ 0.02% |
These specifications ensure the suitability of the compound for use in peptide synthesis and other research applications .
Applications in Research and Industry
Fmoc-L-isoleucine finds extensive applications across various research and industrial domains, primarily due to its role in peptide chemistry.
Peptide Synthesis
The primary application of Fmoc-L-isoleucine is in solid-phase peptide synthesis (SPPS):
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It serves as a standard building block for introducing isoleucine residues in peptide sequences
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The Fmoc protecting group allows for mild orthogonal deprotection conditions (basic conditions) that are compatible with acid-labile side-chain protecting groups
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This orthogonality makes Fmoc-based peptide synthesis highly preferred for complex peptides with multiple functional groups
Pharmaceutical Research
In pharmaceutical research, Fmoc-L-isoleucine contributes to various aspects of drug development:
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Development of peptide-based therapeutics with enhanced stability and bioactivity
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Creation of peptide libraries for drug discovery
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Synthesis of peptidomimetics and peptide-drug conjugates
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Specific applications in the total synthesis of complex bioactive compounds like teixobactin, a promising new antibiotic
Bioconjugation and Analytical Applications
Fmoc-L-isoleucine has important roles in bioconjugation and analytical chemistry:
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The N-hydroxysuccinimide ester derivative facilitates the conjugation of peptides to various biomolecules, including antibodies and nanoparticles
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It is used in protein labeling for research applications, enabling scientists to track and study protein interactions
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The compound is employed in various analytical techniques to study protein conformations and interactions
Surfactant Properties
Interestingly, the sodium salt of Fmoc-L-isoleucine exhibits surfactant properties:
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It forms micelle structures at concentrations above its critical micelle concentration (CMC) of approximately 0.1 M
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Powder X-ray diffraction measurements indicate that these surfactants adopt bilayer structures
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These surfactant properties make it potentially useful in specialized applications requiring chiral surfactants
Structure-Activity Relationships and Comparative Analysis
Fmoc-L-isoleucine exhibits specific behaviors that distinguish it from related compounds.
Comparison with Other Fmoc-Protected Amino Acids
When compared to other Fmoc-protected amino acids, Fmoc-L-isoleucine shows distinctive characteristics:
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The hydrophobic side chain of isoleucine affects the solubility and crystallization behavior
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The presence of two chiral centers complicates its synthesis and purification compared to amino acids with a single stereocenter
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Its epimerization susceptibility differs from other amino acids during peptide synthesis
Crystal Structure Analysis
The crystal structure of Fmoc-L-isoleucine has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC Number 700540), providing insights into:
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Molecular packing arrangements
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Intermolecular hydrogen bonding patterns
Current Research and Novel Applications
Recent research has expanded the applications of Fmoc-L-isoleucine beyond traditional peptide synthesis.
Enzymatic Modifications
Research involving L-isoleucine dioxygenase (IDO) has demonstrated the enzymatic modification of isoleucine derivatives:
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IDO can stereoselectively hydroxylate isoleucine and related compounds
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These modifications provide access to novel amino acid derivatives with potential bioactive properties
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Such enzymatic modifications represent a growing area of research for creating novel isoleucine derivatives
Chiroptical Properties
The sodium salt of Fmoc-L-isoleucine exhibits interesting chiroptical properties:
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It shows concentration-dependent changes in specific rotation, electronic circular dichroism, and vibrational circular dichroism
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These properties are particularly pronounced beyond the critical micelle concentration
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This opens new research areas relating concentration-dependent chiroptical changes to the size and shape of aggregates formed by these compounds
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